Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate
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Overview
Description
Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is a versatile chemical compound with the molecular formula C12H13BrO5 and a molecular weight of 317.14 g/mol . This compound is known for its unique properties and finds application in various scientific research fields, enabling breakthroughs and advancements.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate typically involves the reaction of 5-bromo-2-ethoxy-4-formylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-bromo-2-ethoxy-4-formylbenzoic acid.
Reduction: 5-bromo-2-ethoxy-4-hydroxyphenoxyacetate.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-bromo-2-formylphenoxy)acetate
- Methyl 5-bromo-2-fluorobenzoate
- Methyl 2-(5-bromo-2-ethoxyphenoxy)acetate
Uniqueness
Methyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is unique due to the presence of both the formyl and ethoxy groups, which provide distinct reactivity and binding properties. This combination of functional groups makes it a valuable compound for various research applications, offering versatility that similar compounds may lack.
Properties
IUPAC Name |
methyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO5/c1-3-17-10-4-8(6-14)9(13)5-11(10)18-7-12(15)16-2/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDXZPUCYATXNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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